Isopropyl methylphosphonate
Overview
Description
Isopropyl methylphosphonate is an organophosphorus compound. It is a colorless liquid and has a molecular formula of C4H11O3P .
Synthesis Analysis
The synthesis of this compound and similar compounds has been investigated in several studies. One study used microwave irradiation to accelerate the bromotrimethylsilane (BTMS) dealkylation of phosphonate alkyl esters . This method was found to be highly chemoselective and significantly faster than conventional heating .
Molecular Structure Analysis
The molecular structure of this compound consists of a phosphonic acid that is diesterified with alkyl groups, and the phosphorus atom is also directly attached to an alkyl group .
Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 178.2±9.0 °C at 760 mmHg, and a vapour pressure of 1.4±0.3 mmHg at 25°C . It also has a molar refractivity of 35.5±0.3 cm3, a polar surface area of 45 Å2, and a molar volume of 148.3±3.0 cm3 .
Scientific Research Applications
1. Degradation of Nerve Agents
Isopropyl methylphosphonate is studied in the context of nerve agent degradation. Research has investigated the potential of magnesium oxide and hydroxide surfaces to degrade organophosphorus substances like VX and sarin, which include isopropyl methylphosphonofluoridate, a related compound. Theoretical investigations into these degradation processes have shown the potential of these surfaces to act as catalysts for the degradation of such substances (Alvim et al., 2014).
2. Detection and Quantification in Biological Samples
A method has been developed to determine isopropyl methylphosphonic acid (IMPA), a metabolic hydrolysis product of the nerve agent sarin, in biological samples like plasma. This method, which uses high-performance liquid chromatography-mass spectrometry, aids in understanding the metabolic pathways and elimination of such agents in the body (Evans et al., 2008).
3. Antimicrobial Activity
This compound derivatives have been synthesized and investigated for their antimicrobial activity. For example, isopropyl [(N-octyl-N,N-diethylammonio)methyl]phosphonate has shown high antibacterial activity against Staphylococcus epidermidis (Gayneev et al., 2022).
4. Chemical Warfare Agent Detection
Isopropyl methylphosphonic acid, as a degradation product of chemical warfare agents, has been analyzed using methods like microchip electrophoresis with contactless conductivity detection. This approach is used for on-site monitoring of such degradation products in environmental samples (Ding et al., 2008).
5. Enzymatic Destruction of Nerve Agents
Research has also focused on the enzymatic biodegradation of neutralized organophosphorus nerve agents, converting them into stable ionic methylphosphonate esters. This study highlights the potential use of specific enzymes in the destruction of neurotoxic compounds, including isopropyl methylphosphonates (Elashvili, 2005).
Safety and Hazards
Future Directions
The future directions for research on Isopropyl methylphosphonate and similar compounds could involve further investigation into their synthesis, chemical reactions, and mechanisms of action. Additionally, given their potential as nerve agent surrogates, these compounds could be useful tools for initial screening of nerve agent oxime therapeutics .
Mechanism of Action
Target of Action
Isopropyl methylphosphonate primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the muscles and glands.
Mode of Action
This compound acts as a reactivator for AChE that has been inhibited by organophosphate nerve agents (OPNAs) . It binds to the inhibited AChE and restores its activity, thereby reversing the effects of the nerve agents.
Biochemical Pathways
The degradation of this compound by microbes involves several enzymes, including C–P lyase complex, phosphonatase, phosphonoacetate hydrolase, and phosphonopyruvate hydrolase . These enzymes cleave the carbon-phosphorus (C–P) bond in this compound, leading to its breakdown . The degradation of this compound provides a source of phosphorus for microbes, especially in environments where the availability of phosphate is limited .
Pharmacokinetics
This compound is rapidly absorbed after oral administration . It is metabolized to a single metabolite, which is rapidly excreted, primarily in the urine (90%) . Fecal radioactivity, also identified as the metabolite, accounts for 1.7–3.1% of the administered dose .
Result of Action
The primary result of this compound’s action is the reactivation of AChE that has been inhibited by nerve agents . This restores the normal function of the nervous system, reversing the overstimulation of muscles and glands caused by the accumulation of acetylcholine.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its volatility is relatively low, based on a boiling point of 93 °C at 0.2 mmHg . This suggests that it is likely to remain in the environment for a longer period, potentially increasing its exposure risk. Furthermore, the presence of microbes capable of degrading this compound can influence its persistence in the environment .
Biochemical Analysis
Biochemical Properties
Isopropyl Methylphosphonate plays a role in biochemical reactions, particularly in the context of marine bacterioplankton . It interacts with various enzymes and proteins, influencing their function and contributing to biochemical processes .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific cellular context. In marine bacterioplankton, it has been hypothesized to contribute significantly to the ocean’s methane supersaturation . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, potentially leading to changes in gene expression . It may also exert its effects through enzyme inhibition or activation .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
properties
IUPAC Name |
methyl(propan-2-yloxy)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-4(2)7-8(3,5)6/h4H,1-3H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZKGHQGPXBWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024158 | |
Record name | Isopropyl methylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1832-54-8, 4546-11-6, 11086-88-7, 24975-09-5, 24975-04-0, 25040-35-1, 26272-48-0 | |
Record name | Isopropyl methylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1832-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl methylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001832548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, methyl-, monopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC289442 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC289393 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC289180 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC289175 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC289137 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Isopropyl methylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROPYL METHYLPHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DEK38OFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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